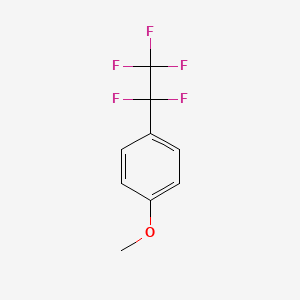

1-Methoxy-4-(pentafluoroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-15-7-4-2-6(3-5-7)8(10,11)9(12,13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYJSSZNWHFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512036 | |

| Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14038-06-3 | |

| Record name | 1-Methoxy-4-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 Methoxy 4 Pentafluoroethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 1-Methoxy-4-(pentafluoroethyl)benzene is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The outcome of such reactions is dictated by the interplay of the activating methoxy (B1213986) group and the deactivating pentafluoroethyl group. The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In contrast, the strongly electron-withdrawing pentafluoroethyl group is a meta-director.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For this compound, these reactions would require carefully controlled conditions to achieve the desired substitution without leading to side reactions. For instance, nitration would likely proceed using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com The expected major product would be 1-methoxy-2-nitro-4-(pentafluoroethyl)benzene.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(pentafluoroethyl)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methoxy-4-(pentafluoroethyl)benzene |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-1-methoxy-4-(pentafluoroethyl)benzene |

It is important to note that Friedel-Crafts reactions, such as alkylation and acylation, are generally not successful on strongly deactivated aromatic rings. masterorganicchemistry.com The presence of the pentafluoroethyl group would likely inhibit these reactions.

Reactions Involving the Methoxy Group and its Transformations

The methoxy group itself can undergo specific chemical transformations. One of the most common reactions is ether cleavage, which converts the methoxy group into a hydroxyl group, yielding the corresponding phenol. This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com For this compound, this would result in the formation of 4-(pentafluoroethyl)phenol.

The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the methoxy group. While the cleavage reaction is generally robust, the reaction conditions might require optimization to account for the electronic effects of the substituents. acs.orgrsc.org

Chemical Stability and Reactivity of the Pentafluoroethyl Moiety

Perfluoroalkyl groups, including the pentafluoroethyl group, are known for their exceptional chemical stability. wisc.edu The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the pentafluoroethyl moiety highly resistant to many chemical transformations. It is generally inert to both acidic and basic conditions, as well as to most oxidizing and reducing agents. This stability is a key feature of many fluorinated organic compounds.

Under typical conditions for electrophilic aromatic substitution or methoxy group cleavage, the pentafluoroethyl group is expected to remain intact. Its primary role in the reactivity of the molecule is electronic, through its strong inductive electron-withdrawing effect.

Mechanistic Investigations of Specific Reaction Pathways

While specific mechanistic studies on this compound are not widely available, the mechanisms of its reactions can be inferred from studies on related anisoles. The mechanism for electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. nih.gov

In the case of this compound, the attack of an electrophile (E+) at the C2 position (ortho to the methoxy group) would lead to the formation of a carbocation. The positive charge of this intermediate can be delocalized through resonance, with significant contributions from structures where the charge is stabilized by the lone pairs of the methoxy group's oxygen atom. The deactivating pentafluoroethyl group at the para position would destabilize this intermediate to some extent, thus slowing down the reaction rate compared to anisole (B1667542). quora.com

The final step of the mechanism involves the loss of a proton from the C2 position, restoring the aromaticity of the ring and yielding the substituted product.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 1-Methoxy-4-(pentafluoroethyl)benzene, multinuclear NMR, particularly involving the ¹⁹F nucleus, is indispensable.

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. pupiq.net The chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes the likelihood of signal overlap and allows for the clear resolution of different fluorine environments within a molecule. azom.com

In this compound, the pentafluoroethyl group (-CF₂CF₃) presents two distinct fluorine environments. The ¹⁹F NMR spectrum would be expected to show two main signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, arising from the coupling between the adjacent fluorine nuclei (³JFF). The chemical shifts of these signals provide information about the electronic environment of the fluorine atoms. Typically, the -CF₃ signal appears upfield relative to the -CF₂ signal.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constant (JFF, Hz) |

|---|---|---|---|

| -CF₃ | -80 to -90 | Triplet (t) | ~2-10 |

| -CF₂- | -110 to -125 | Quartet (q) | ~2-10 |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument's magnetic field strength.

A complete structural analysis of this compound requires a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy protons would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbons of the pentafluoroethyl group would exhibit splitting due to one-bond and two-bond couplings with the fluorine atoms (¹JCF and ²JCF).

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. magritek.com For instance, an HMBC experiment would show correlations between the aromatic protons and the carbon of the -CF₂ group, confirming the attachment of the pentafluoroethyl group to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS can confirm the molecular formula (C₉H₇F₅O) by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) could involve:

Loss of the methoxy group (-OCH₃).

Cleavage of the C-C bond between the aromatic ring and the pentafluoroethyl group.

Fragmentation within the pentafluoroethyl chain, such as the loss of a ·CF₃ radical.

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺· | C₉H₇F₅O⁺· | ~242.0366 |

| [M - ·CH₃]⁺ | C₈H₄F₅O⁺ | ~227.0131 |

| [M - ·OCH₃]⁺ | C₈H₄F₅⁺ | ~211.0206 |

| [M - ·C₂F₅]⁺ | C₇H₇O⁺ | ~107.0497 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations would include C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the pentafluoroethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F bonds often give rise to strong Raman signals. Aromatic ring vibrations are also typically prominent in Raman spectra. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-O Stretch (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR |

| C-F Stretch | 1350 - 1100 | IR (strong), Raman |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

If this compound can be obtained in a crystalline form, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions. researchgate.net In the case of this molecule, potential intermolecular interactions could include:

π-π stacking between the aromatic rings of adjacent molecules.

Dipole-dipole interactions arising from the polar C-O and C-F bonds.

Weak C-H···F and C-H···O hydrogen bonds.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. mdpi.com

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. chemrxiv.org

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the target compound from impurities. By using a suitable stationary phase (e.g., C18) and mobile phase, a method can be developed to quantify the purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is a well-suited technique for the analysis of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. This is particularly useful for identifying byproducts in a reaction mixture. rsc.org

By employing these advanced analytical methods, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Theoretical and Computational Chemistry Studies on 1 Methoxy 4 Pentafluoroethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool to investigate the electronic structure and energy of molecules. For 1-Methoxy-4-(pentafluoroethyl)benzene, these calculations would typically be performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory with an appropriate basis set. Such calculations would provide insights into the molecule's stability, reactivity, and spectroscopic properties. The primary goal is to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. These orbitals are formed from the linear combination of atomic orbitals (LCAO).

For this compound, an MO analysis would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The electron density distribution, |ψ|², derived from the molecular wavefunction, describes the probability of finding an electron at any given point in the molecule. For this compound, the electron density would be expected to be higher around the electronegative oxygen and fluorine atoms and within the π-system of the benzene (B151609) ring. Visualizing the electron density surface would highlight regions susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunction from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. It provides a description that aligns well with classical Lewis structures.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotational barriers would be around the C(ring)-O bond of the methoxy (B1213986) group and the C(ring)-C(ethyl) bond of the pentafluoroethyl group.

A potential energy surface (PES) map would be generated by systematically changing these dihedral angles and calculating the molecule's potential energy at each point. The resulting map would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. This analysis would identify the most stable (lowest energy) conformation of the molecule and the energy barriers to internal rotation, providing insight into its flexibility and the populations of different conformers at a given temperature.

Reaction Mechanism Predictions and Transition State Theory Calculations

Computational chemistry can be used to predict the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. For this compound, one could study reactions such as electrophilic aromatic substitution or nucleophilic attack.

Structure-Property Relationship Studies Focusing on Electronic and Steric Effects of the Pentafluoroethyl Group

The pentafluoroethyl (-C₂F₅) group is known to be strongly electron-withdrawing and sterically bulky. Structure-property relationship studies would aim to understand how these characteristics influence the properties of the methoxybenzene ring.

Electronic Effects: The strong inductive (-I) effect of the -C₂F₅ group would withdraw electron density from the aromatic ring. This deactivation would make the ring less susceptible to electrophilic substitution compared to anisole (B1667542). Computational methods like NBO analysis can quantify this charge withdrawal. The effect on the HOMO and LUMO energies would also be a key finding, likely lowering both and affecting the molecule's spectroscopic and electrochemical properties.

Steric Effects: The size of the pentafluoroethyl group can influence the molecule's conformation and its ability to interact with other molecules or surfaces. It can hinder the approach of reactants to certain positions on the ring, thereby affecting regioselectivity in chemical reactions.

Investigations of Intermolecular Interactions and Crystal Packing Motifs

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as melting point and solubility. Crystal engineering principles suggest that intermolecular interactions guide the formation of specific packing motifs.

Computational and crystallographic studies would aim to identify the dominant intermolecular forces. Given the molecule's structure, these would likely include:

Dipole-dipole interactions: Due to the polar C-O and C-F bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: Weak, non-covalent interactions involving the fluorine atoms.

C-H···O and C-H···F hydrogen bonds: Weak hydrogen bonds involving the methyl and aromatic hydrogens.

Analysis of the crystal structure, if available, or predictions from computational models would reveal the specific packing motifs, such as herringbone or layered structures, that arise from these competing interactions.

Applications of 1 Methoxy 4 Pentafluoroethyl Benzene in Advanced Chemical Research and Technology

As a Versatile Building Block in Organic Synthesis

The functional duality of 1-Methoxy-4-(pentafluoroethyl)benzene makes it a highly versatile building block for constructing complex molecular architectures. The methoxy (B1213986) group can be a directing group for further aromatic substitution, while the pentafluoroethyl group provides stability and unique electronic characteristics.

The incorporation of perfluoroalkyl groups like pentafluoroethyl into organic compounds is known to significantly enhance or modify their material properties. doi.org Fluorinated aromatic compounds are key intermediates in the development of advanced materials such as high-performance polymers and liquid crystals. dntb.gov.ua The presence of the C2F5 group in this compound can bestow desirable characteristics like high thermal stability, chemical inertness, and specific dielectric properties.

These attributes make it a valuable precursor in the synthesis of:

Liquid Crystals: The polarity and rigidity imparted by the fluoroalkyl group are beneficial in designing liquid crystal molecules. doi.org The F5S-group, which is electronically similar to the C2F5 group, has been shown to produce liquid crystals with strong dielectric anisotropy. doi.org Methoxy-substituted benzene (B151609) rings are common components in liquid crystalline molecules.

Specialty Polymers: Fluorinated polymers often exhibit high thermal resistance and low surface energy. This compound can be used to introduce the pentafluoroethylphenyl moiety into polymer chains, creating materials with tailored properties for specialized applications.

Dielectric Fluids: The high electronegativity of fluorine atoms leads to compounds with unique dielectric properties, making them suitable for use in capacitors and other electronic components. doi.org

Table 1: Contribution of Functional Groups to Material Properties

| Functional Group | Property Conferred | Relevance to Advanced Materials |

|---|---|---|

| Pentafluoroethyl (-C2F5) | High thermal stability, chemical resistance, lipophilicity, unique dielectric properties. | Essential for creating durable polymers, high-performance liquid crystals, and effective dielectric fluids. doi.org |

| Methoxy (-OCH3) | Influences molecular polarity, acts as an ortho-para directing group in synthesis. | Affects the mesophase behavior in liquid crystals and provides a reactive site for further molecular elaboration. nih.gov |

| Benzene Ring | Provides a rigid, planar core structure. | Forms the fundamental rigid segment required for liquid crystal formation and the backbone of many polymers. drpress.org |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in Reactions like the Suzuki-Miyaura coupling typically involve an organohalide and an organoboron compound. nih.govaidic.it

A halogenated derivative of this compound (e.g., an aryl bromide or chloride) would serve as an excellent coupling partner in these reactions. nih.gov This allows for the direct introduction of the 1-methoxy-4-(pentafluoroethyl)phenyl moiety into a wide array of complex molecules, including pharmaceuticals and advanced materials. The use of specialized dialkylbiaryl phosphine (B1218219) ligands has made the coupling of such electron-modified aryl chlorides a routine process. nih.gov

Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Role in Fundamental Analytical Chemistry Research

The unique spectral properties of fluorinated compounds make them subjects of interest in the development of new analytical techniques.

The presence of fluorine atoms provides a unique analytical handle. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying organofluorine compounds, as the 19F nucleus is 100% abundant and highly sensitive. scholaris.ca Research is ongoing to develop computational methods, such as density functional theory (DFT), to accurately predict 19F NMR chemical shifts, which aids in the structural assignment of complex fluorinated aromatics. researchgate.net

Beyond NMR, other analytical methods are crucial for the detection and quantification of fluorinated compounds in various matrices. These include:

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC/MS) or fluorescence detection after derivatization, HPLC is a key technique for separating complex mixtures of fluorinated organic compounds. semanticscholar.org

Combustion Ion Chromatography (CIC): This technique is used to determine the total amount of organic fluorine in a sample, providing a screening tool for fluorinated pollutants. norden.org

A "probe molecule" is a compound used to investigate the mechanism, kinetics, and electronic effects of a chemical reaction. The distinct and opposing electronic nature of the substituents in this compound—the electron-donating methoxy group and the strongly electron-withdrawing pentafluoroethyl group—makes it an ideal candidate for such studies.

By using this compound as a substrate in a reaction, chemists can gain insight into how a reaction's rate and outcome are influenced by these electronic factors. For example, a study on the structurally analogous compound 1-methoxy-4-(methylthio)benzene used it to investigate the transient-state kinetics of enzymatic reactions, demonstrating how such molecules can elucidate complex reaction pathways. nih.gov The significant electronic pull of the pentafluoroethyl group would provide a valuable point of comparison, allowing researchers to quantify the impact of strong electron withdrawal on reaction intermediates and transition states. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The demand for specifically substituted fluoroalkyl aromatic compounds has driven the creation of new synthetic methods. A significant development is a high-yield preparation route that allows for the synthesis of ortho-, meta-, and para-substituted F5SCF2CF2C6H4X derivatives, a class of compounds to which this compound belongs. doi.org This methodology involves the reaction of substituted α,β,β-trifluorostyrenes with SF5Br, followed by treatment with silver tetrafluoroborate (B81430) (AgBF4). doi.org This breakthrough provides access to a wide range of previously unavailable building blocks, enabling further exploration of their properties and applications in materials science and other fields. doi.org

Utilization in Specialized Industrial Chemical Processes

This compound serves as a crucial building block and intermediate in various specialized industrial chemical processes, primarily driven by the unique properties imparted by the pentafluoroethyl (-CF2CF3) group. This group enhances metabolic stability, lipophilicity, and binding affinity, making the compound a valuable precursor in the synthesis of high-value materials such as liquid crystals, agrochemicals, and pharmaceutical intermediates. mallakchemicals.com

A significant industrial application is in the synthesis of advanced liquid crystal materials. The incorporation of the pentafluoroethyl group into the molecular structure of liquid crystals can influence key properties like dielectric anisotropy, viscosity, and thermal stability. nih.govnih.gov For instance, this compound can be demethylated to produce 4-(pentafluoroethyl)phenol, a key intermediate for various liquid crystal scaffolds. The process of demethylation is a critical step, often optimized for industrial-scale production to achieve high yields and purity.

The following table outlines typical conditions for a key transformation of this compound used in industrial synthesis pathways.

Table 1: Industrial Process Parameters for the Demethylation of this compound

| Parameter | Condition | Purpose | Typical Yield |

|---|---|---|---|

| Reagent | Boron tribromide (BBr₃) or Pyridine-HCl | To cleave the methyl ether bond | >90% |

| Solvent | Dichloromethane (DCM) or Xylene | To dissolve reactants and facilitate reaction | N/A |

| Temperature | -78°C to 200°C (depending on reagent) | To control reaction rate and minimize side products | N/A |

| Reaction Time | 2 - 24 hours | To ensure complete conversion to the phenol | N/A |

| Work-up | Aqueous wash and extraction | To purify the 4-(pentafluoroethyl)phenol product | N/A |

In the agrochemical sector, the pentafluoroethyl moiety is incorporated into molecules to enhance their biological activity and stability. This compound acts as a starting material for the synthesis of novel pesticides and herbicides. The process involves multi-step reactions where the benzene ring is further functionalized to build the final complex active ingredient.

Furthermore, this compound is utilized in the pharmaceutical industry as an intermediate for creating active pharmaceutical ingredients (APIs). mallakchemicals.com The presence of the fluorinated group can improve a drug's metabolic profile, leading to longer half-lives and potentially reduced dosages. Industrial processes focus on the efficient and cost-effective conversion of this compound into more complex molecules through sequences of reactions such as nitration, reduction, and coupling.

Research into the applications of this compound is ongoing, with patents demonstrating its utility in creating a range of fluorinated organic compounds. google.com These processes are designed for scalability, ensuring that the synthesis can be moved from the laboratory to large-scale industrial production while maintaining high purity and yield.

Future Research Directions and Perspectives for 1 Methoxy 4 Pentafluoroethyl Benzene

Exploration of Unconventional Synthetic Routes and Sustainable Methods

The synthesis of fluorinated aromatic compounds, including 1-Methoxy-4-(pentafluoroethyl)benzene, has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. Future research should pivot towards the development of more sustainable and unconventional synthetic strategies.

Photocatalysis and Electrochemistry: These emerging techniques offer green alternatives to traditional synthetic methods. Photocatalysis, utilizing light to drive chemical reactions, could enable the direct C-H pentafluoroethylation of anisole (B1667542), potentially bypassing multiple steps and reducing waste. Similarly, electrochemical methods could provide a controlled and efficient means of introducing the pentafluoroethyl group onto the aromatic ring, minimizing the need for harsh oxidants or reductants.

Flow Chemistry: Continuous flow chemistry presents an opportunity for the safer and more scalable synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved purity, and enhanced safety, particularly when handling highly reactive fluorinating agents.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research could explore the potential of engineered enzymes for the selective fluorination or fluoroalkylation of aromatic substrates. While biocatalytic methods for incorporating a pentafluoroethyl group are not yet established, the development of novel fluorinases or the directed evolution of existing enzymes could open up new avenues for the biosynthesis of this compound and its derivatives.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high selectivity, utilization of renewable energy. | Development of suitable photocatalysts, understanding reaction mechanisms, scalability. |

| Electrochemistry | High efficiency, precise control over reaction, reduced use of chemical reagents. | Electrode material selection, optimization of reaction conditions, electrolyte compatibility. |

| Flow Chemistry | Enhanced safety and scalability, improved process control, higher yields. | Reactor design and material compatibility, integration of purification steps. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally benign conditions. | Enzyme discovery and engineering, substrate scope limitations, enzyme stability. |

Investigation of Undiscovered Reactivity Patterns and Functional Group Interconversions

A thorough understanding of the reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pentafluoroethyl group is expected to impart unique reactivity to the aromatic ring.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director, while the pentafluoroethyl group is a deactivating group and a meta-director. Future studies should systematically investigate various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to elucidate the regioselectivity and reactivity of the substituted benzene (B151609) ring. This will establish a predictive framework for its use in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution: While the electron-rich nature of the anisole ring generally disfavors nucleophilic aromatic substitution, the strong electron-withdrawing effect of the pentafluoroethyl group may activate the ring towards such reactions under specific conditions. Research into the displacement of the methoxy group or other substituents under nucleophilic conditions could reveal novel synthetic pathways.

Functional Group Interconversions: The transformation of the methoxy and pentafluoroethyl groups is another area ripe for exploration. For instance, demethylation of the methoxy group would provide access to 4-(pentafluoroethyl)phenol, a potentially valuable synthon. Concurrently, investigating the reactivity of the C-F bonds within the pentafluoroethyl group could lead to novel functionalization strategies, although the strength of these bonds presents a significant challenge.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Expected Outcome | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at positions ortho to the methoxy group. | The directing effect of the strongly activating methoxy group is expected to dominate over the deactivating pentafluoroethyl group. |

| Nucleophilic Aromatic Substitution | Generally unfavorable, but possible under harsh conditions or with specific substitution patterns. | The electron-donating methoxy group deactivates the ring towards nucleophilic attack. |

| Demethylation of Methoxy Group | Formation of 4-(pentafluoroethyl)phenol. | A standard transformation to unmask a phenolic hydroxyl group for further functionalization. |

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. These studies can provide insights into its reactivity, stability, and potential for intermolecular interactions. Furthermore, DFT can be used to model reaction mechanisms and predict the regioselectivity of various transformations, complementing experimental findings.

Molecular Dynamics (MD) Simulations: MD simulations can be utilized to explore the conformational landscape and dynamic behavior of this compound. In the context of materials science, MD simulations can predict how this molecule would pack in a solid state or orient itself in a liquid crystalline phase, providing valuable information for the rational design of new materials.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Integration into Emerging Fields of Materials Science and Chemical Engineering

The unique combination of a methoxy group and a pentafluoroethyl group suggests that this compound could be a valuable building block in materials science and chemical engineering.

Liquid Crystals: Fluorinated compounds are widely used in the design of liquid crystal materials due to their ability to modulate properties such as dielectric anisotropy and viscosity. rsc.org The rigid aromatic core and the polar pentafluoroethyl tail of this compound make it an interesting candidate for incorporation into novel liquid crystalline structures. Future research could focus on synthesizing derivatives of this compound and evaluating their mesomorphic properties.

Fluoropolymers: The introduction of a pentafluoroethyl group can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polyethers or other high-performance polymers. Investigating its polymerization and the properties of the resulting materials is a promising avenue for future research.

Agrochemicals and Pharmaceuticals: The presence of fluorine is a common feature in many bioactive molecules. The specific electronic and lipophilic properties imparted by the pentafluoroethyl group could be beneficial for the development of new agrochemicals and pharmaceuticals. Future research could involve the synthesis of analogues of known active compounds incorporating the 1-methoxy-4-(pentafluoroethyl)phenyl moiety and evaluating their biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.